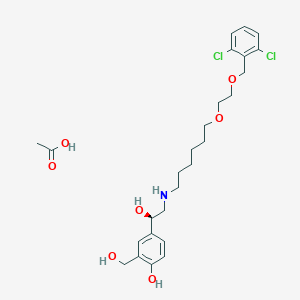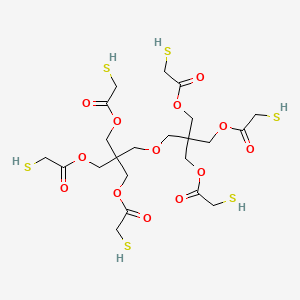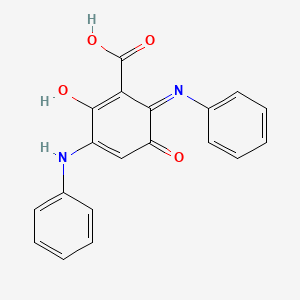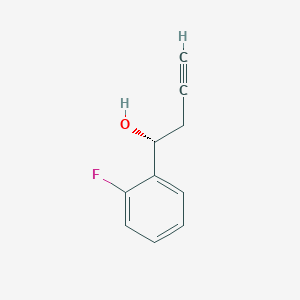![molecular formula C49H50N2O10 B13418282 2-[6-O-Acetyl-2,3,4-tris-O-(phenylmethyl)-a-D-mannopyranosyl]-N-carbobenzoxy-L-tryptophan Methyl Ester](/img/structure/B13418282.png)
2-[6-O-Acetyl-2,3,4-tris-O-(phenylmethyl)-a-D-mannopyranosyl]-N-carbobenzoxy-L-tryptophan Methyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[6-O-Acetyl-2,3,4-tris-O-(phenylmethyl)-a-D-mannopyranosyl]-N-carbobenzoxy-L-tryptophan Methyl Ester is a complex organic compound with the molecular formula C49H50N2O10 and a molecular weight of 826.93 g/mol . This compound is notable for its intricate structure, which includes multiple functional groups such as esters, acetyl groups, and benzyl ethers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-O-Acetyl-2,3,4-tris-O-(phenylmethyl)-a-D-mannopyranosyl]-N-carbobenzoxy-L-tryptophan Methyl Ester typically involves multiple steps. The process begins with the protection of hydroxyl groups on the mannopyranosyl moiety using benzyl groups. This is followed by the acetylation of the 6-OH group. The tryptophan derivative is then introduced through a coupling reaction, often using carbodiimide reagents to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. the general principles of organic synthesis, such as the use of automated synthesizers and high-throughput screening, can be applied to scale up the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[6-O-Acetyl-2,3,4-tris-O-(phenylmethyl)-a-D-mannopyranosyl]-N-carbobenzoxy-L-tryptophan Methyl Ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions include deprotected sugars, modified tryptophan derivatives, and various substituted benzyl ethers.
Wissenschaftliche Forschungsanwendungen
2-[6-O-Acetyl-2,3,4-tris-O-(phenylmethyl)-a-D-mannopyranosyl]-N-carbobenzoxy-L-tryptophan Methyl Ester has several applications in scientific research:
Biology: The compound can be used in glycosylation studies to understand the role of sugar moieties in biological systems.
Industry: While not widely used industrially, the compound’s derivatives may find applications in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of 2-[6-O-Acetyl-2,3,4-tris-O-(phenylmethyl)-a-D-mannopyranosyl]-N-carbobenzoxy-L-tryptophan Methyl Ester is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, in biological systems. The compound’s structure allows it to participate in various biochemical pathways, potentially influencing cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside
- 1,2,3-Propanetricarboxylic acid, 2-(acetyloxy)-, tris(2-ethylhexyl) ester
Uniqueness
What sets 2-[6-O-Acetyl-2,3,4-tris-O-(phenylmethyl)-a-D-mannopyranosyl]-N-carbobenzoxy-L-tryptophan Methyl Ester apart is its combination of multiple functional groups, which allows for a wide range of chemical modifications and applications. Its unique structure makes it a valuable compound for research in various scientific fields.
Eigenschaften
Molekularformel |
C49H50N2O10 |
|---|---|
Molekulargewicht |
826.9 g/mol |
IUPAC-Name |
methyl (2R)-3-[2-[(2S,3S,4S,5S,6S)-6-(acetyloxymethyl)-3,4,5-tris(phenylmethoxy)oxan-2-yl]-1H-indol-3-yl]-2-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C49H50N2O10/c1-33(52)56-32-42-44(57-28-34-17-7-3-8-18-34)46(58-29-35-19-9-4-10-20-35)47(59-30-36-21-11-5-12-22-36)45(61-42)43-39(38-25-15-16-26-40(38)50-43)27-41(48(53)55-2)51-49(54)60-31-37-23-13-6-14-24-37/h3-26,41-42,44-47,50H,27-32H2,1-2H3,(H,51,54)/t41-,42+,44+,45+,46-,47+/m1/s1 |
InChI-Schlüssel |
MULCYESMRGEYCS-BGCVFVBSSA-N |
Isomerische SMILES |
CC(=O)OC[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)C2=C(C3=CC=CC=C3N2)C[C@H](C(=O)OC)NC(=O)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7 |
Kanonische SMILES |
CC(=O)OCC1C(C(C(C(O1)C2=C(C3=CC=CC=C3N2)CC(C(=O)OC)NC(=O)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(4-methylphenyl)methyl]cyclohexanamine](/img/structure/B13418212.png)
![2-Chloro-N-[2,2,2-trifluoro-1-(6-nitro-benzothiazol-2-ylamino)-1-trifluoromethyl-ethyl]-benzamide](/img/structure/B13418220.png)
![(R)-3-Amino-4-(2,5-difluorophenyl)-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)butan-1-one Hydrochloride Salt](/img/structure/B13418223.png)

![(3R)-3-[2-[2-benzyl-6-[4-[(3R,4S)-3-hydroxy-4-methoxypyrrolidin-1-yl]phenyl]pyridin-3-yl]ethynyl]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B13418250.png)



![2-(Hydroxymethyl)-6-oxo-1,6-dihydro-[3,4'-bipyridine]-5-carbonitrile Trifluoroacetate Salt](/img/structure/B13418271.png)


![(E)-but-2-enedioic acid;1-[4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]piperazin-1-yl]propan-1-one](/img/structure/B13418294.png)

